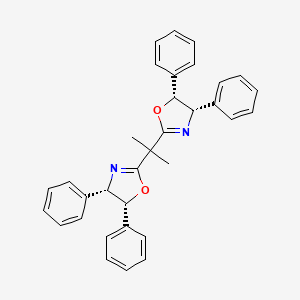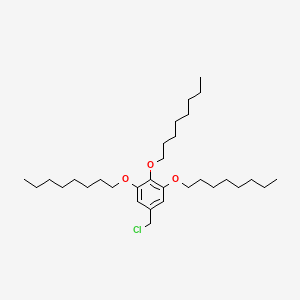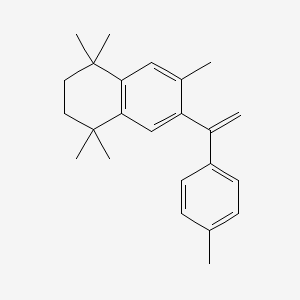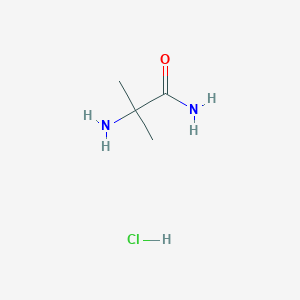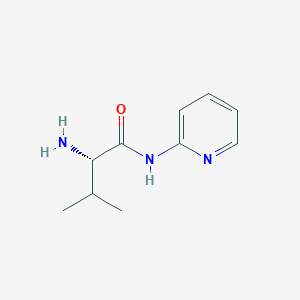
(2S)-2-氨基-3-甲基-N-2-吡啶基丁酰胺
描述
(2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide, also known as AMPBA, is an important synthetic molecule used in a wide range of scientific applications. It is a chiral amine, meaning that it has two non-identical forms, which can be distinguished by their optical activity. AMPBA is used in the synthesis of other molecules, as well as in the study of biochemical and physiological processes.
科学研究应用
抗菌活性:Abu-Youssef 等人 (2010) 的一项研究探讨了包括 2-氨基-3-甲基吡啶在内的化合物的抗菌活性。他们发现这些化合物对包括金黄色葡萄球菌、柠檬酸杆菌、金黄色葡萄球菌和白色念珠菌在内的各种细菌和酵母菌表现出显着的活性 (Abu-Youssef et al., 2010).
合成应用:使用 2-氨基-3-甲基吡啶的衍生物实现了生物学上重要的吡咯谷氨酸的不对称合成。Soloshonok 等人 (1999) 描述了这一过程,突出了该化合物在创建复杂分子结构中的作用 (Soloshonok et al., 1999).
代谢研究:Altuntas 等人 (1997) 使用大鼠和兔肝制剂在体外研究了 2-氨基-3-甲基吡啶的代谢。他们鉴定了多种代谢物,提供了对该化合物代谢途径的见解 (Altuntas et al., 1997).
癌症研究:ヘンリー, ジェームズ (2006) 的一篇论文讨论了源自与 2-氨基-3-甲基吡啶结构相似的化合物的 Aurora 激酶抑制剂,表明在癌症治疗中的潜在应用 (ロバート ヘンリー,ジェームズ, 2006).
酶催化:Hadžović 等人 (2007) 探讨了由钌配合物催化的苯乙酮氢化,使用 2-氨基-2-(2-吡啶基)丙烷的衍生物。这项研究提供了对这些化合物催化作用的见解 (Hadžović et al., 2007).
分子对接和生物活性:Shafieyoon 等人 (2019) 对与 2-氨基-3-甲基吡啶密切相关的 N-(2-吡啶基)-对苯乙烯磺酰胺进行了实验和理论相结合的研究。这项研究包括分子对接,表明在药物设计中的潜在应用 (Shafieyoon et al., 2019).
光化学应用:Taylor 等人 (1963) 研究了 2-氨基吡啶的光化学二聚化,显示了这些化合物在光化学反应中的潜力 (Taylor et al., 1963).
作用机制
Mode of Action
Based on its structure, it may bind to its targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Without knowledge of the specific targets of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide, it’s challenging to determine the exact biochemical pathways it affects. Once the targets are identified, it will be possible to map out the biochemical pathways involved .
Pharmacokinetics
Pharmacokinetic studies generally involve determining how the compound is absorbed into the body, distributed to various tissues, metabolized, and finally excreted . These properties significantly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets. Without specific information on (2s)-2-amino-3-methyl-n-2-pyridinylbutanamide’s targets and mode of action, it’s difficult to discuss how environmental factors might influence its action .
属性
IUPAC Name |
(2S)-2-amino-3-methyl-N-pyridin-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(2)9(11)10(14)13-8-5-3-4-6-12-8/h3-7,9H,11H2,1-2H3,(H,12,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECHQMMXVZMHQA-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B3067737.png)
![(2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B3067743.png)
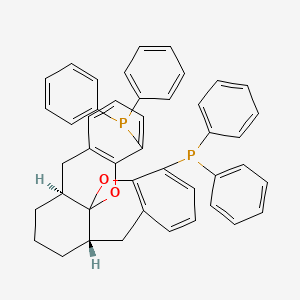
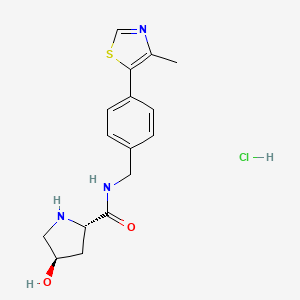

![[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde](/img/structure/B3067778.png)
![(-)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene](/img/structure/B3067784.png)
![10,16-Bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B3067790.png)
